molecular formula C13H15NO B1391852 N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one CAS No. 860265-66-3

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one

Cat. No.: B1391852
CAS No.: 860265-66-3
M. Wt: 201.26 g/mol
InChI Key: PBRZMHRUJNWWMO-UHFFFAOYSA-N
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Description

N-Benzyl-2-azabicyclo[221]heptan-7-one is a bicyclic compound with a unique structure that includes a benzyl group attached to a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the palladium-catalyzed synthesis mentioned above provides a scalable route that could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one has several scientific research applications:

Mechanism of Action

The mechanism by which N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.

    7-Azabicyclo[2.2.1]heptane: This compound is structurally similar but lacks the benzyl group.

Uniqueness: N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one is unique due to the presence of the benzyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other bicyclic compounds and can lead to different applications and interactions .

Biological Activity

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one is a compound derived from the bicyclic structure of 2-azabicyclo[2.2.1]heptane, which has garnered attention due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the Aza Diels-Alder reaction, which allows for the construction of the bicyclic framework. The synthesis typically involves starting materials such as furfurylamine and maleimides, leading to the formation of the desired bicyclic structure through a series of chemical transformations .

Biological Activity

Mechanism of Action

The primary biological activity of this compound is its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological conditions. The compound exhibits high binding affinity for specific nAChR subtypes, particularly α4β2 and α7, which are associated with cognitive functions and pain modulation .

Analgesic Properties

Studies have shown that analogues of this compound possess significant analgesic properties, potentially offering therapeutic benefits in pain management . The analgesic effects are thought to be mediated through the activation of nAChRs, which can modulate pain pathways in the central nervous system.

Toxicity Concerns

Despite its promising biological activity, compounds related to this compound have been associated with toxicity, particularly at higher doses. This toxicity has been a barrier to clinical application, necessitating further research to optimize these compounds for safer therapeutic use .

Case Studies

Recent studies have evaluated the efficacy and safety profiles of various derivatives of this compound:

StudyCompoundFindings
AlRubaye et al., 2018N-Benzyl derivativesDemonstrated high binding affinity to nAChRs with notable analgesic effects in animal models .
RSC Publishing, 20137-Oxa analoguesShowed potential for reduced toxicity while maintaining receptor affinity .
ACS Publications, 2008Conduramine B-1 derivativesIdentified β-glucosidase inhibition, suggesting broader enzymatic interactions beyond nAChRs .

Future Directions

Ongoing research aims to refine the synthesis of this compound derivatives to enhance their therapeutic index by minimizing toxicity while maximizing analgesic efficacy. Investigations into structure-activity relationships (SAR) will further elucidate how modifications to the chemical structure influence biological activity.

Properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.1]heptan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRZMHRUJNWWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)C1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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